molecular formula C11H16N2O2 B13883806 2-Methoxy-3-morpholinoaniline

2-Methoxy-3-morpholinoaniline

Cat. No.: B13883806
M. Wt: 208.26 g/mol
InChI Key: LFESLCVKBBNBPO-UHFFFAOYSA-N
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Description

2-Methoxy-3-morpholinoaniline is an organic compound with the molecular formula C11H16N2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a morpholino group (-N(C2H4)2O). This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-morpholinoaniline typically involves the reaction of 2-methoxyaniline with morpholine. One common method is the nucleophilic substitution reaction where 2-methoxyaniline is treated with morpholine in the presence of a suitable base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-morpholinoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Methoxy-3-morpholinoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-morpholinoaniline involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit certain kinases involved in cell signaling, leading to the suppression of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-morpholinoaniline
  • 2-Methoxy-5-morpholinoaniline
  • 2-Methoxy-6-morpholinoaniline

Uniqueness

2-Methoxy-3-morpholinoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methoxy-3-morpholin-4-ylaniline

InChI

InChI=1S/C11H16N2O2/c1-14-11-9(12)3-2-4-10(11)13-5-7-15-8-6-13/h2-4H,5-8,12H2,1H3

InChI Key

LFESLCVKBBNBPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1N2CCOCC2)N

Origin of Product

United States

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